

safety and handling of 3,5-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethoxyphenylacetonitrile**

Cat. No.: **B135023**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **3,5-Dimethoxyphenylacetonitrile**

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethoxyphenylacetonitrile is a valuable chemical intermediate in organic synthesis and drug development.^{[1][2]} Its utility, however, is paired with a significant toxicological profile that necessitates rigorous safety and handling protocols. This guide provides a comprehensive framework for the safe use of this compound, grounded in authoritative safety data and field-proven laboratory practices. The core principle of this document is risk minimization through a deep understanding of the compound's properties, hazards, and the causal logic behind each procedural step.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. **3,5-Dimethoxyphenylacetonitrile** is a solid organic compound with the following key characteristics.

Property	Value	Source(s)
Chemical Name	2-(3,5-dimethoxyphenyl)acetonitrile	[3][4]
Synonyms	3,5-Dimethoxybenzyl cyanide, Homoveratonitrile	[2][4][5]
CAS Number	13388-75-5	[1][2][3]
Molecular Formula	C10H11NO2	[1][3]
Molecular Weight	177.20 g/mol	[1][3]
Appearance	White to orange/yellow solid, powder, or crystal	[1][2]
Melting Point	54-57 °C (literature)	[1][2]
Boiling Point	316.7 ± 27.0 °C (Predicted)	[1][2]
Flash Point	>230 °F (>110 °C)	[1][2]
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate.	[1][2]

Section 2: Hazard Identification and Toxicological Profile

3,5-Dimethoxyphenylacetonitrile is classified as hazardous under the Globally Harmonized System (GHS).^[3] Adherence to the prescribed safety precautions is mandatory.

GHS Classification

The compound's primary hazards are related to acute toxicity via multiple exposure routes.

Hazard Classification	GHS Code(s)	Signal Word	Hazard Statement(s)	Source(s)
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed.	[3]
Acute Toxicity, Dermal	H312	Warning	Harmful in contact with skin.	[2][3]
Acute Toxicity, Inhalation	H332	Warning	Harmful if inhaled.	

Toxicological Rationale: The Nitrile Functional Group

Expertise & Experience: The toxicity profile of this compound is intrinsically linked to its acetonitrile structure. While **3,5-Dimethoxyphenylacetonitrile** is a stable compound, it is crucial to recognize that related nitrile-containing molecules can be metabolized in the body. This metabolic process carries the potential to release cyanide.^[6] Cyanide is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration.^[6] This potential for cyanide release is the underlying reason for its classification as an acute toxin and explains the severe systemic effects—such as headache, dizziness, weakness, and collapse—that can result from significant exposure.^[6] Therefore, all handling procedures must be designed to prevent any direct contact, ingestion, or inhalation.

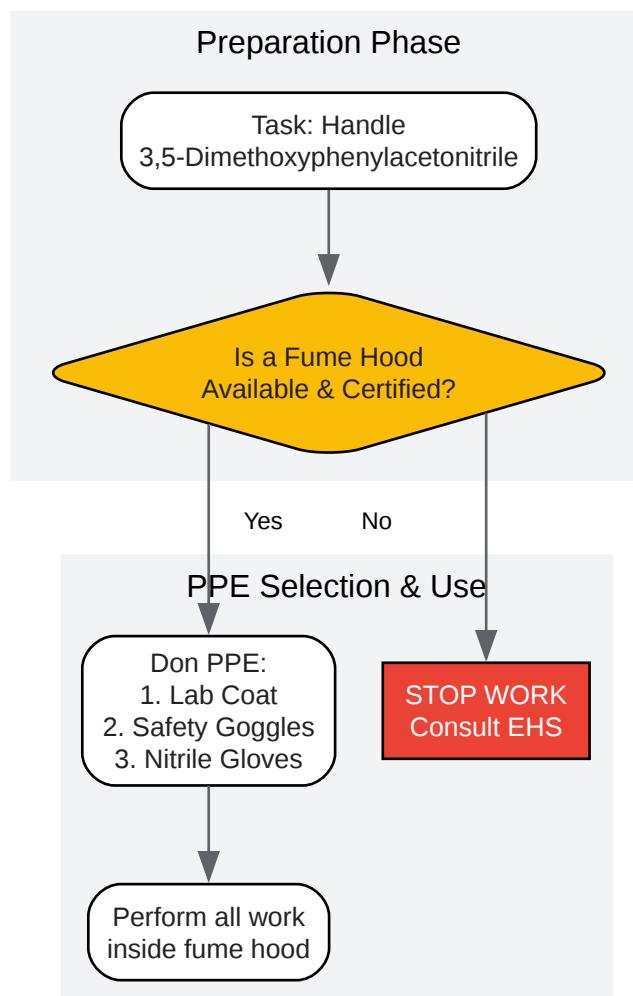
Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The first and most effective line of defense is to handle the chemical in a controlled environment.

- Chemical Fume Hood: All weighing and handling of **3,5-Dimethoxyphenylacetonitrile** must be conducted inside a certified chemical fume hood.^[7] This is critical to prevent the


inhalation of fine dust particles or aerosols.[1][7]

- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE)

PPE is a mandatory last line of defense against exposure. No single glove type offers universal protection, but nitrile is recommended for this application.[9][10]

- Hand Protection: Wear nitrile gloves for chemical splash protection.[10][11] Thin, disposable nitrile gloves are intended for brief contact and must be removed and discarded immediately after contamination or completion of the task.[12] Never reuse disposable gloves.[11][12]
- Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes and dust.[8][9]
- Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.[1]
- Respiratory Protection: If working outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[13]

[Click to download full resolution via product page](#)

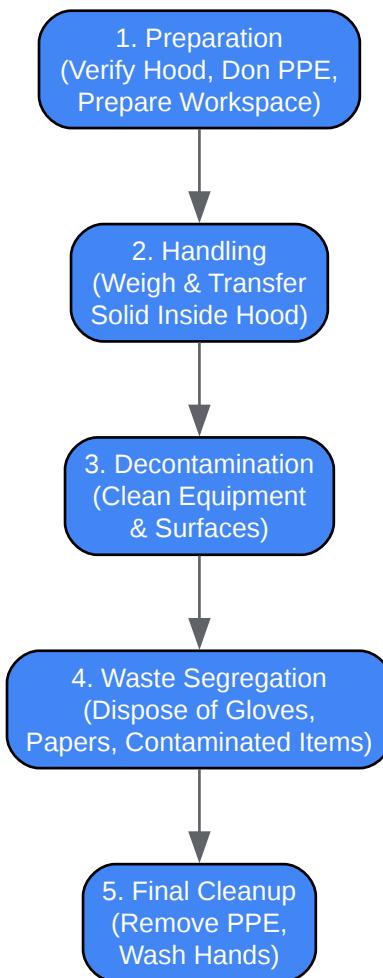
Caption: PPE selection and engineering control workflow.

Section 4: Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system to ensure safety at each stage of the handling process.

Step 1: Preparation and Pre-Handling Check

- Verify the chemical fume hood is operational and has a current certification.
- Ensure a safety shower and eyewash station are accessible and unobstructed.[\[7\]](#)


- Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper.[\[14\]](#)
- Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles).
- Don the appropriate PPE as described in Section 3.

Step 2: Aliquoting and Handling

- Perform all manipulations of the solid compound within the fume hood to contain dust.[\[7\]](#)
- Use spatulas to transfer the solid. Avoid pouring, which can generate dust.
- Keep the container tightly closed when not in use.[\[7\]](#)[\[8\]](#)
- If making a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling and Decontamination

- Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
- Wipe down the work surface in the fume hood.
- Carefully remove and dispose of the contaminated bench paper into a designated solid waste container.
- Remove PPE carefully to avoid cross-contamination, disposing of gloves immediately.[\[12\]](#)
- Wash hands thoroughly with soap and water after removing gloves.[\[7\]](#)[\[8\]](#)

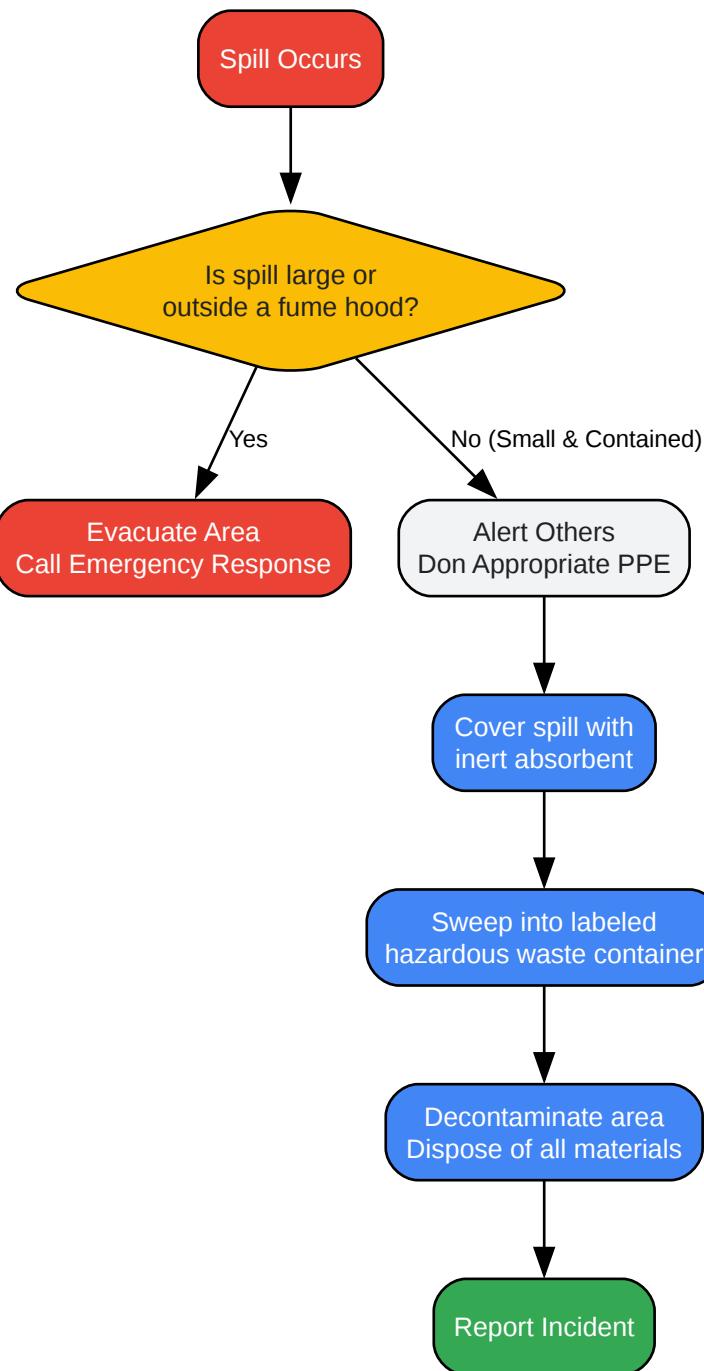
[Click to download full resolution via product page](#)

Caption: A five-step safe handling workflow.

Section 5: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Personnel Exposure


Exposure Route	First Aid Protocol	Source(s)
Skin Contact	<p>1. Immediately remove all contaminated clothing. 2. Wash the affected skin with plenty of soap and water for at least 15 minutes. 3. Call a POISON CENTER or doctor if you feel unwell.</p>	[8][15]
Eye Contact	<p>1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Get medical attention immediately.</p>	[8][15]
Inhalation	<p>1. Move the person to fresh air and keep them comfortable for breathing. 2. Call a POISON CENTER or doctor if symptoms like headache, dizziness, or irritation develop.</p>	[8][16]
Ingestion	<p>1. Rinse mouth thoroughly with water. Do NOT induce vomiting. 2. Call a POISON CENTER or doctor immediately.</p>	[8][13][16]

Spill Response Protocol (Small Scale)

This protocol applies to small spills (<5g) within a chemical fume hood.

- Alert & Evacuate: Alert personnel in the immediate area. Ensure the area remains contained.
- PPE: Don appropriate PPE, including double-gloving with nitrile gloves if necessary.

- **Contain & Clean:** Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust.[6][7]
- **Collect:** Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][17]
- **Decontaminate:** Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
- **Dispose:** Seal the container and manage it as hazardous waste according to institutional guidelines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 [chemicalbook.com]
- 3. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. westlab.com.au [westlab.com.au]
- 11. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRs [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. sites.allegheny.edu [sites.allegheny.edu]
- 17. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [safety and handling of 3,5-Dimethoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135023#safety-and-handling-of-3-5-dimethoxyphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com